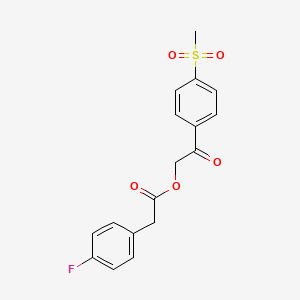

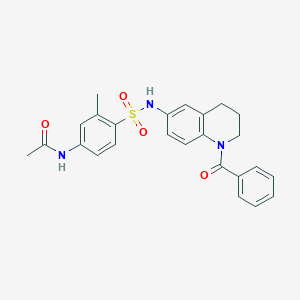

![molecular formula C16H20N4O2 B2972121 N-((6-乙氧基吡啶-3-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034440-90-7](/img/structure/B2972121.png)

N-((6-乙氧基吡啶-3-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

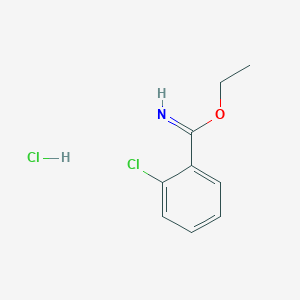

“N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic compounds containing nitrogen in a bicyclic scaffold . They have shown promising therapeutic potential and are used in the treatment of numerous diseases .

Molecular Structure Analysis

Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the activity of the compound . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity .科学研究应用

Antimicrobial Activity

Imidazole derivatives exhibit a broad spectrum of antimicrobial properties. They have been found to be effective against various bacterial strains, including those resistant to other antibiotics. This makes them valuable in the development of new antimicrobial agents that can be used to combat antibiotic-resistant infections .

Antitumor Potential

Compounds with an imidazole moiety have shown potential in cancer therapy. They can be designed to target specific cancer cell lines, such as glioma and hepatocellular carcinoma, by interfering with cell proliferation and inducing apoptosis. This targeted approach can lead to the development of more effective and less toxic cancer treatments .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially altering the course of inflammatory conditions .

Antiviral Applications

Imidazole compounds have been explored for their antiviral activities. They can inhibit the replication of various viruses, offering a pathway for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Kinase Inhibition

Some imidazole derivatives act as kinase inhibitors, which are crucial in the regulation of cell signaling pathways. By inhibiting specific kinases, these compounds can be used to treat diseases like cancer and inflammatory disorders where kinase activity is dysregulated .

Gastrointestinal Therapeutics

Imidazole derivatives like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal conditions such as acid reflux and peptic ulcers. They work by reducing stomach acid production, providing symptomatic relief and promoting healing .

Central Nervous System (CNS) Effects

Research has indicated that imidazole derivatives can cross the blood-brain barrier and may have therapeutic effects on CNS disorders. They could potentially be used in the treatment of neurodegenerative diseases, epilepsy, and other neurological conditions .

Antioxidant Properties

Imidazole compounds can also serve as antioxidants, protecting cells from oxidative stress-induced damage. This property is beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

属性

IUPAC Name |

N-[(6-ethoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-2-22-15-6-3-11(8-17-15)9-18-16(21)12-4-5-13-14(7-12)20-10-19-13/h3,6,8,10,12H,2,4-5,7,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPMTOMVWLJIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

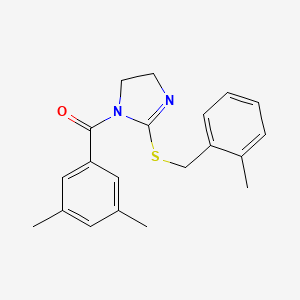

![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)

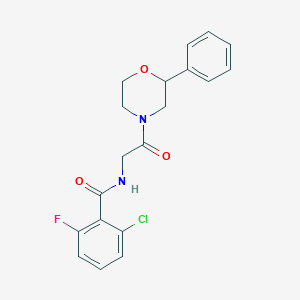

![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)

![N-(4-propan-2-ylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2972059.png)